molecular formula C14H21NO3 B2550446 ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate CAS No. 328024-39-1

ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate

Cat. No.: B2550446
CAS No.: 328024-39-1
M. Wt: 251.326
InChI Key: SHNQAMLTNSWENX-CMDGGOBGSA-N
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Description

Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate is an α,β-unsaturated ester featuring a carbamoyl group substituted with a cyclohexenylethyl moiety. This compound belongs to a class of functionalized acrylates, which are pivotal intermediates in synthesizing bioactive molecules, polymers, and materials. The (2E)-configuration of the double bond ensures planar rigidity, while the cyclohexenyl group introduces steric and electronic effects that influence reactivity and solubility.

Properties

IUPAC Name

ethyl (E)-4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-18-14(17)9-8-13(16)15-11-10-12-6-4-3-5-7-12/h6,8-9H,2-5,7,10-11H2,1H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNQAMLTNSWENX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate typically involves the reaction of ethyl acrylate with N-(2-cyclohex-1-enylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to five related esters (Table 1), highlighting substituent effects on properties and applications.

Table 1: Structural Comparison of Ethyl (2E)-3-[N-(2-Cyclohex-1-enylethyl)carbamoyl]prop-2-enoate and Analogues

Compound Name Substituent (R) Molecular Formula Functional Groups Key Structural Features Source
Target Compound N-(2-cyclohex-1-enylethyl) C₁₄H₂₀NO₃ (est.) Ester, carbamoyl, α,β-unsaturated alkene Cyclohexenyl group introduces steric bulk and lipophilicity
Ethyl (2E)-3-(5′-Cl-2′-propargyloxyphenyl)prop-2-enoate 5′-Cl-2′-propargyloxyphenyl C₁₄H₁₃ClO₃ Ester, propargyloxy, chloro Electron-withdrawing Cl and propargyl groups enhance reactivity for cyclization
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate 4-methylphenyl, cyano C₁₃H₁₃NO₂ Ester, cyano, α,β-unsaturated alkene Syn-periplanar conformation (C=C torsion angle: 3.2°) enhances planarity
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxyphenyl C₁₁H₁₂O₃ Ester, phenolic hydroxyl Hydroxyl group increases hydrophilicity; acts as a food biomarker
(2E)-3-[(4-Ethoxyphenyl)carbamoyl]prop-2-enoic acid 4-ethoxyphenyl C₁₂H₁₃NO₄ Carboxylic acid, carbamoyl Ethoxy group enhances solubility in polar solvents
Ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate 4-bromophenyl, ethoxy C₁₄H₁₆BrNO₄ Ester, bromo, ethoxy Bromine increases molecular weight (342.18 g/mol) and lipophilicity (XLogP3: 3.3)

Physicochemical Properties

  • Solubility and Acidity :

    • The cyclohexenylethyl group in the target compound likely imparts moderate lipophilicity, contrasting with the hydrophilic 4-hydroxyphenyl derivative (logP ≈ 1.5) .
    • Bromine and ethoxy substituents in raise XLogP3 to 3.3, suggesting higher membrane permeability.
    • Carboxylic acid derivatives (e.g., ) exhibit higher acidity (pKa ≈ 4–5) compared to neutral esters.
  • Conformational Rigidity: Syn-periplanar conformations in cyanoacrylates (e.g., ) stabilize planar geometries, favoring π-π stacking in crystal lattices.

Biological Activity

Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate is a compound belonging to the acrylate family, which has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a reactive double bond characteristic of acrylates, alongside a cyclohexene moiety that contributes to its unique reactivity profile. The compound can be synthesized through methods such as the Knoevenagel condensation, where amines react with activated carbonyl compounds to form enamines, which are then reacted with ethyl acrylate.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to its reactive functional groups. This reactivity allows it to serve as a building block for more complex molecules in synthetic organic chemistry. The specific mechanisms by which this compound exerts its biological effects are still under investigation, but potential pathways include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds similar to this compound may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Targets : The compound's structure suggests potential interactions with cellular receptors or enzymes, leading to various pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound. For instance:

  • Antimicrobial Activity : Research on similar acrylate derivatives has shown promising antimicrobial properties against various bacterial strains, suggesting that this compound may exhibit similar effects.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli50 µg/mL
    Compound BS. aureus30 µg/mL
  • Cytotoxicity Studies : Evaluations of cytotoxic effects have indicated that certain acrylate derivatives can induce apoptosis in cancer cell lines, warranting further investigation into the cytotoxic potential of this compound.

Analytical Techniques

To characterize the biological activity and confirm the purity of this compound, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural elucidation and confirmation of molecular integrity.
    Chemical Shift=νsampleνreferenceνreference×106\text{Chemical Shift}=\frac{\nu_{\text{sample}}-\nu_{\text{reference}}}{\nu_{\text{reference}}}\times 10^6
  • Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns, aiding in the identification of the compound.

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